4-ブロモ-2,3,7,8-テトラクロロジベンゾフラン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

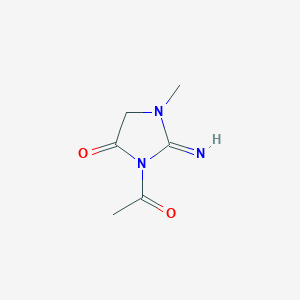

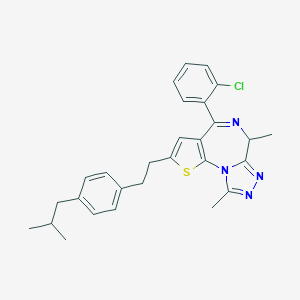

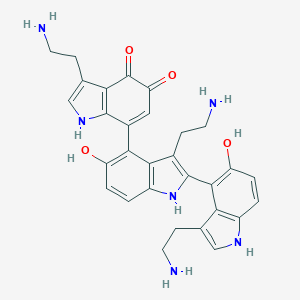

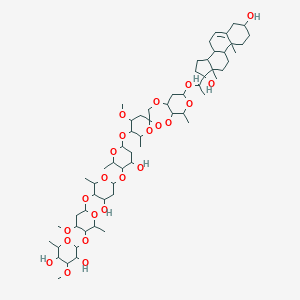

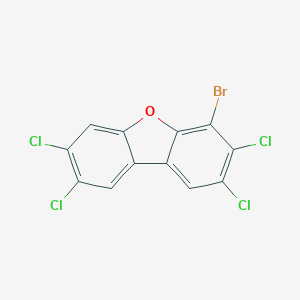

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is a member of the chlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety. This compound is known for its environmental persistence and potential toxic effects. It is not produced intentionally but rather as a by-product in various industrial processes involving chlorinated compounds .

科学的研究の応用

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is primarily used in scientific research to study its environmental impact and toxicological effects. It serves as a model compound for understanding the behavior of chlorinated dibenzofurans in the environment and their potential health risks. Research applications include:

Environmental Chemistry: Studying its persistence, degradation pathways, and accumulation in the food chain.

Toxicology: Investigating its toxic effects on various organisms and its potential to cause diseases such as cancer.

Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples.

作用機序

Target of Action

The primary target of 4-Bromo-2,3,7,8-tetrachlorodibenzofuran is the Aryl hydrocarbon receptor (AhR) . This receptor has a general function of binding to the XRE promoter region of genes it activates . It is a ligand-activated transcriptional activator .

Biochemical Pathways

The activation of the AhR leads to the expression of multiple xenobiotic chemical metabolizing enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs, environmental pollutants, and endogenous compounds. The downstream effects of this activation can influence various biochemical pathways, potentially leading to changes in cellular function and response to environmental stimuli.

Result of Action

The activation of the AhR by 4-Bromo-2,3,7,8-tetrachlorodibenzofuran can lead to various molecular and cellular effects. These effects are largely dependent on the specific genes that are activated and the resulting changes in enzyme activity. Potential effects could include changes in cellular metabolism, response to oxidative stress, and detoxification processes .

生化学分析

Biochemical Properties

4-Bromo-2,3,7,8-tetrachlorodibenzofuran mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It interacts with various enzymes, proteins, and other biomolecules, playing an important role in cell-cycle regulation .

Cellular Effects

The compound influences cell function by inhibiting the basal and circadian expression of the core circadian component PER1 . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Bromo-2,3,7,8-tetrachlorodibenzofuran exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is typically formed as an unintended by-product during the synthesis of other chlorinated compounds. The formation conditions often involve high temperatures, the presence of chlorine, and specific reaction environments such as alkaline mediums or exposure to UV light . Industrial processes that can lead to its formation include the production of chlorinated pesticides and the combustion of organochlorine compounds .

化学反応の分析

4-Bromo-2,3,7,8-tetrachlorodibenzofuran can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the bromine and chlorine atoms attached to the dibenzofuran ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is similar to other chlorinated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran. the presence of a bromine atom in its structure makes it unique. This bromine atom can influence its chemical reactivity and toxicological properties. Similar compounds include:

2,3,7,8-Tetrachlorodibenzofuran: Known for its environmental persistence and toxic effects.

Other Polychlorinated Dibenzofurans: Varying in the number and position of chlorine atoms, each with distinct properties and environmental behaviors.

特性

IUPAC Name |

4-bromo-2,3,7,8-tetrachlorodibenzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3BrCl4O/c13-10-11(17)8(16)2-5-4-1-6(14)7(15)3-9(4)18-12(5)10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQVVDNPQHZSNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3BrCl4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151155 |

Source

|

| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115656-08-1 |

Source

|

| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115656081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。